2-Amino-5-methoxybenzene-1,4-disulfonic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-5-methoxybenzene-1,4-disulfonic acid can be represented by the InChI string:InChI=1S/C7H9NO7S2/c1-15-5-3-6 (16 (9,10)11)4 (8)2-7 (5)17 (12,13)14/h2-3H,8H2,1H3, (H,9,10,11) (H,12,13,14)
. The Canonical SMILES representation is: COC1=C (C=C (C (=C1)S (=O) (=O)O)N)S (=O) (=O)O
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.3 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 161 Ų . The exact mass and monoisotopic mass are both 282.98204397 g/mol .Scientific Research Applications
Synthesis and Chemical Applications
Research on the synthesis of related sulfonic acid derivatives indicates the importance of these compounds in developing intermediates for pharmaceuticals and dyes. For instance, Wang Yu (2008) described the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, highlighting the utility of methoxybenzoic derivatives in pharmaceutical synthesis Wang Yu, 2008.
Catalysis and Material Science
Sulfonic acid derivatives play a critical role in catalysis and the development of new materials. Moosavi-Zare et al. (2013) used disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives, showcasing the role of sulfonic acid derivatives in facilitating chemical reactions Moosavi‐Zare et al., 2013.
Environmental and Surface Science
In the field of environmental science and surface chemistry, sulfonated compounds have been applied for water treatment and corrosion inhibition. Verma et al. (2015) explored 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for mild steel, demonstrating the protective effects of sulfonated compounds against corrosion Verma et al., 2015.
Pharmaceutical Research
Sulfonamide derivatives, closely related to sulfonic acid compounds, have been studied for their antitumor properties. Owa et al. (2002) investigated sulfonamide-focused libraries for cell cycle inhibition, highlighting the potential of sulfonated compounds in developing antitumor agents Owa et al., 2002.
Safety and Hazards
While specific safety and hazard information for 2-Amino-5-methoxybenzene-1,4-disulfonic acid is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-amino-5-methoxybenzene-1,4-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO7S2/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABVBIYGGDCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562848 | |
Record name | 2-Amino-5-methoxybenzene-1,4-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27327-48-6, 83763-33-1 | |
Record name | 2-Amino-5-methoxy-1,4-benzenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27327-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methoxybenzene-1,4-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen -2-amino-5-methoxybenzene-1,4-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.